

Application Notes and Protocols for Molecular Docking Studies of Thioquinazolinone Compounds

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Compound of Interest

Compound Name: 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B091869

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing thioquinazolinone compounds in molecular docking studies. This document outlines the rationale, protocols, and data interpretation for investigating the interaction of this versatile scaffold with various biological targets. Thioquinazolinone derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.^{[1][2][3][4]} Molecular docking serves as a powerful computational tool to predict the binding modes and affinities of these compounds, thereby guiding the design and development of novel therapeutic agents.

Introduction to Thioquinazolinones in Drug Discovery

The quinazoline scaffold is a crucial heterocyclic motif found in numerous bioactive compounds.^[1] The introduction of a sulfur atom, creating a thioquinazolinone or thioxoquinazolinone, often enhances or modulates the biological activity of the parent molecule. These compounds have been successfully investigated as inhibitors of various enzymes and receptors implicated in a range of diseases. Molecular docking studies have

been instrumental in elucidating the structure-activity relationships (SAR) of thioquinazolinone derivatives, providing insights into their mechanism of action at the molecular level.

Key Biological Targets for Thioquinazolinone Compounds

Molecular docking studies have identified several key protein targets for thioquinazolinone derivatives. These targets are often implicated in critical signaling pathways related to cell proliferation, inflammation, and microbial growth.

Anticancer Targets:

- Receptor Tyrosine Kinases (RTKs):
 - Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
 - Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, its inhibition can block downstream signaling pathways that promote cell proliferation and survival.^[5]
- Cyclin-Dependent Kinases (CDKs):
 - CDK2: Plays a vital role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.^[1]

Anti-inflammatory Targets:

- Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
- Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of numerous pro-inflammatory genes.

Antimicrobial Targets:

- **Bacterial and Fungal Enzymes:** Thioquinazolinone derivatives have been shown to target various enzymes essential for microbial survival. For instance, some have been docked against *S. aureus* tyrosyl-tRNA synthetase.[6]
- **Urease:** A key enzyme for the survival of certain pathogenic bacteria, such as *Helicobacter pylori*.[3]

Data Presentation: Docking Scores and Biological Activity

The following tables summarize the molecular docking scores and corresponding biological activities (where available) of selected thioquinazolinone and quinazolinone derivatives against various targets. The docking score, typically expressed in kcal/mol, represents the binding affinity of the ligand to the target protein, with a more negative value indicating a stronger interaction. IC₅₀ values represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

Compound ID/Series	Target Protein	Docking Score (kcal/mol)	Biological Activity (IC50)	Reference
Thioxoquinazolinone 1	CDK2	-0.8 (Binding Energy)	3.0 μ M (HepG2), 3.9 μ M (MCF-7)	[1]
Thioxoquinazolinone 3	CDK2	Not specified	3.1 μ M (HepG2), 3.3 μ M (MCF-7)	[1]
Thioquinazolinone 8h	Urease	Not specified	2.22 \pm 0.09 μ M	[3]
Quinazolinone 3a	S. aureus tyrosyl-tRNA synthetase	Not specified	MIC: 25.6 \pm 0.5 μ g/mL (S. aureus)	[4]
Fluoroquinazolinone 6	EGFR	Not specified	0.35 \pm 0.01 μ M (MCF-7)	[5]
Fluoroquinazolinone 10f	EGFR	Not specified	0.71 \pm 0.01 μ M (MCF-7)	[5]
Iodoquinazoline 3c	CAXII	Not specified	4.0 - 8.0 μ M (various cancer cell lines)	[7]
Quinazolinone 5a	PARP10	Not specified	4.87 μ M (HCT-116), 14.70 μ M (MCF-7)	[8]
Quinazolinone 10f	PARP10	Not specified	205.9 μ M (HCT-116), 98.45 μ M (MCF-7)	[8]

Experimental Protocols for Molecular Docking

This section provides a generalized, step-by-step protocol for performing molecular docking studies of thioquinazolinone compounds using AutoDock, a widely used and freely available software suite.

Software and Resource Requirements

- AutoDock Tools (ADT): For preparing protein and ligand files.
- AutoDock Vina or AutoDock 4: For performing the docking calculations.
- PyMOL or Discovery Studio Visualizer: For visualizing and analyzing the docking results.
- Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
- ChemDraw or similar software: For drawing the 2D structure of the thioquinazolinone ligand.

Protocol: Step-by-Step

Step 1: Protein Preparation

- Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
- Clean the Protein: Open the PDB file in ADT or another molecular modeling program. Remove water molecules, co-ligands, and any non-essential ions from the protein structure.
- Add Hydrogens: Add polar hydrogens to the protein, which are crucial for forming hydrogen bonds.
- Assign Charges: Compute and assign Gasteiger charges to the protein atoms.
- Set Atom Types: Assign AutoDock atom types to the protein.
- Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is required by AutoDock.

Step 2: Ligand Preparation

- Draw Ligand Structure: Draw the 2D structure of the thioquinazolinone compound using chemical drawing software.
- Convert to 3D: Convert the 2D structure to a 3D structure and perform energy minimization to obtain a stable conformation.

- Load into ADT: Open the 3D structure of the ligand in ADT.
- Detect Torsion Root: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
- Save as PDBQT: Save the prepared ligand structure in the PDBQT format.

Step 3: Grid Box Generation

- Define the Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the position of the co-crystallized ligand in the original PDB file or through literature review.
- Set Grid Parameters: In ADT, define the dimensions and center of a grid box that encompasses the entire binding site. The grid box defines the search space for the ligand during the docking simulation.
- Generate Grid Parameter File (.gpf): Save the grid parameters as a .gpf file.
- Run AutoGrid: Use the AutoGrid program to pre-calculate the interaction energies for different atom types within the defined grid box. This generates map files that are used by AutoDock for rapid scoring.

Step 4: Docking Simulation

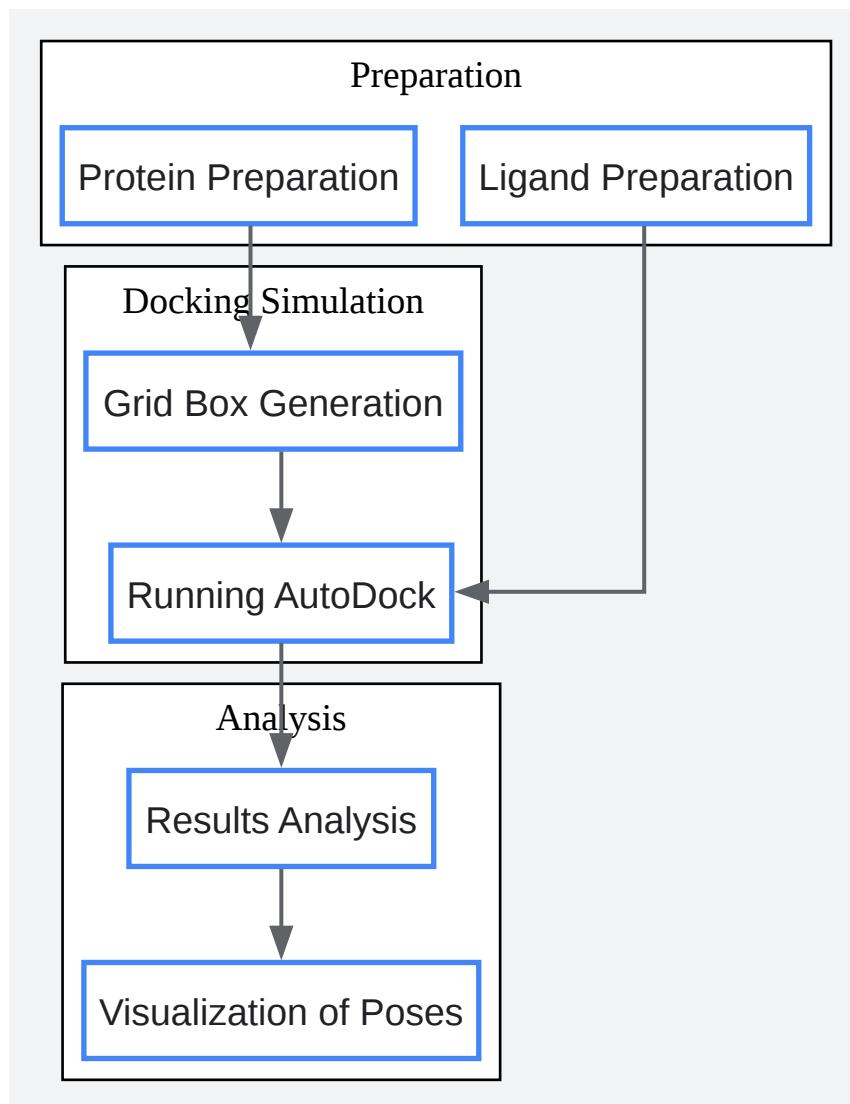
- Set Docking Parameters: In ADT, specify the prepared protein and ligand PDBQT files, and the grid map files.
- Choose Docking Algorithm: Select the desired docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock 4 or the default algorithm in AutoDock Vina).
- Configure Docking Run: Set the number of docking runs and other parameters, such as the number of energy evaluations.
- Generate Docking Parameter File (.dpf): Save the docking parameters as a .dpf file.
- Run AutoDock: Execute the AutoDock program using the .dpf file as input. This will perform the docking simulation and generate a docking log file (.dlg) containing the results.

Step 5: Analysis of Results

- **Visualize Docking Poses:** Use PyMOL or Discovery Studio Visualizer to open the protein PDBQT file and the docking log file. This will allow you to visualize the different binding poses of the ligand within the protein's active site.
- **Analyze Binding Interactions:** Examine the interactions between the best-ranked docking pose of the thioquinazolinone compound and the amino acid residues of the target protein. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
- **Evaluate Docking Scores:** Analyze the docking scores and binding energies reported in the docking log file to rank the different poses and compare the binding affinities of different thioquinazolinone derivatives.

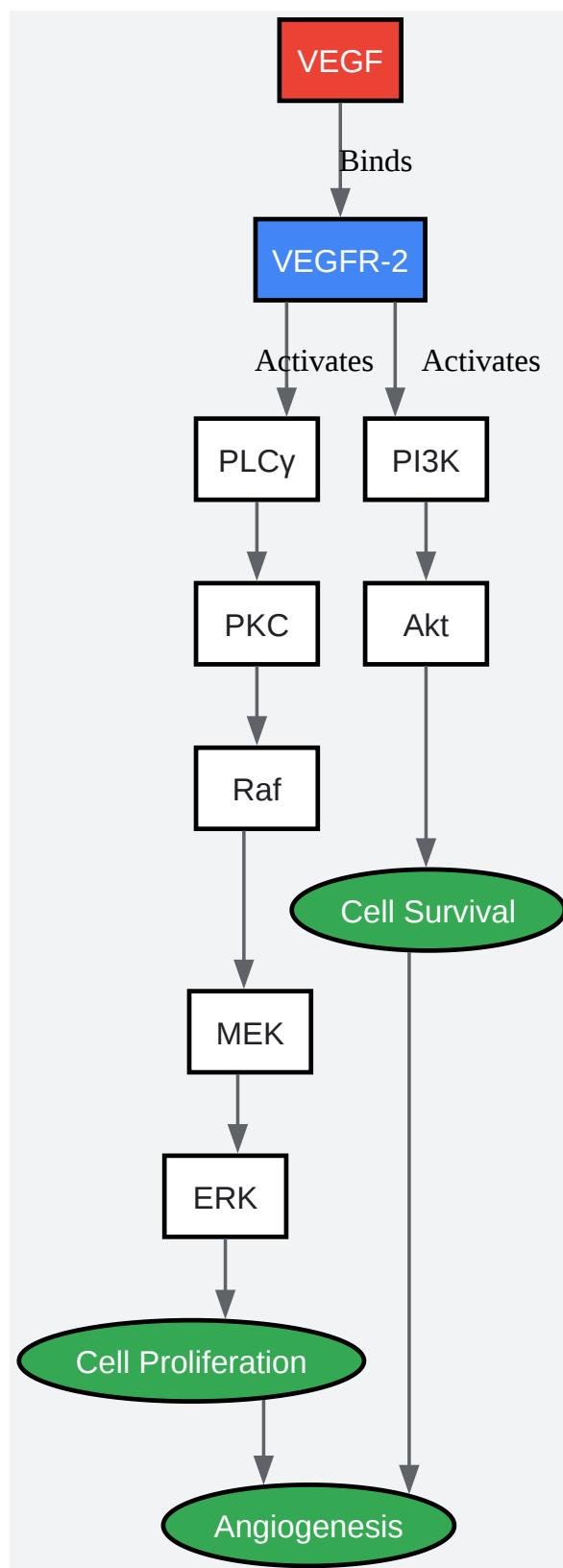
Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by thioquinazolinone compounds and a general workflow for molecular docking studies.



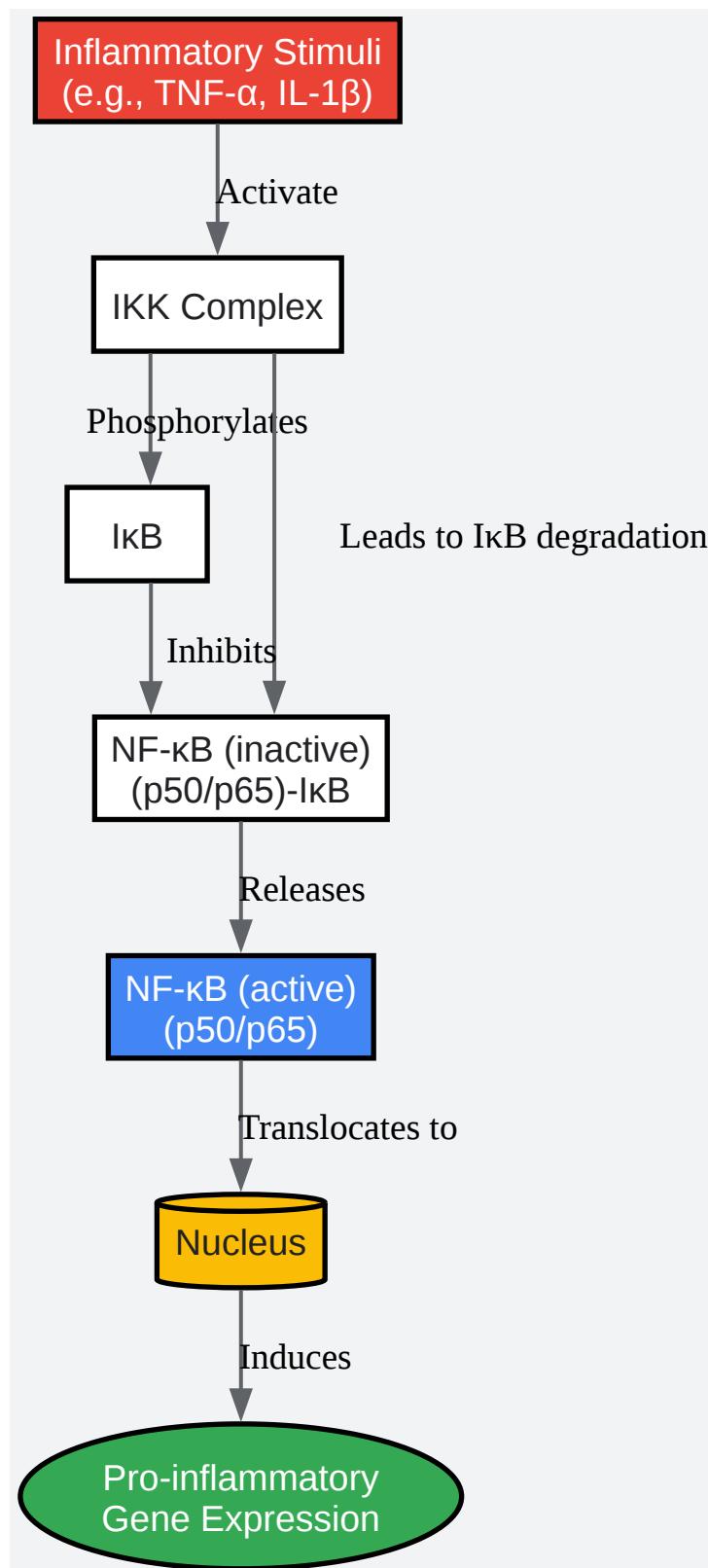
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Caption: A generalized workflow for molecular docking studies.

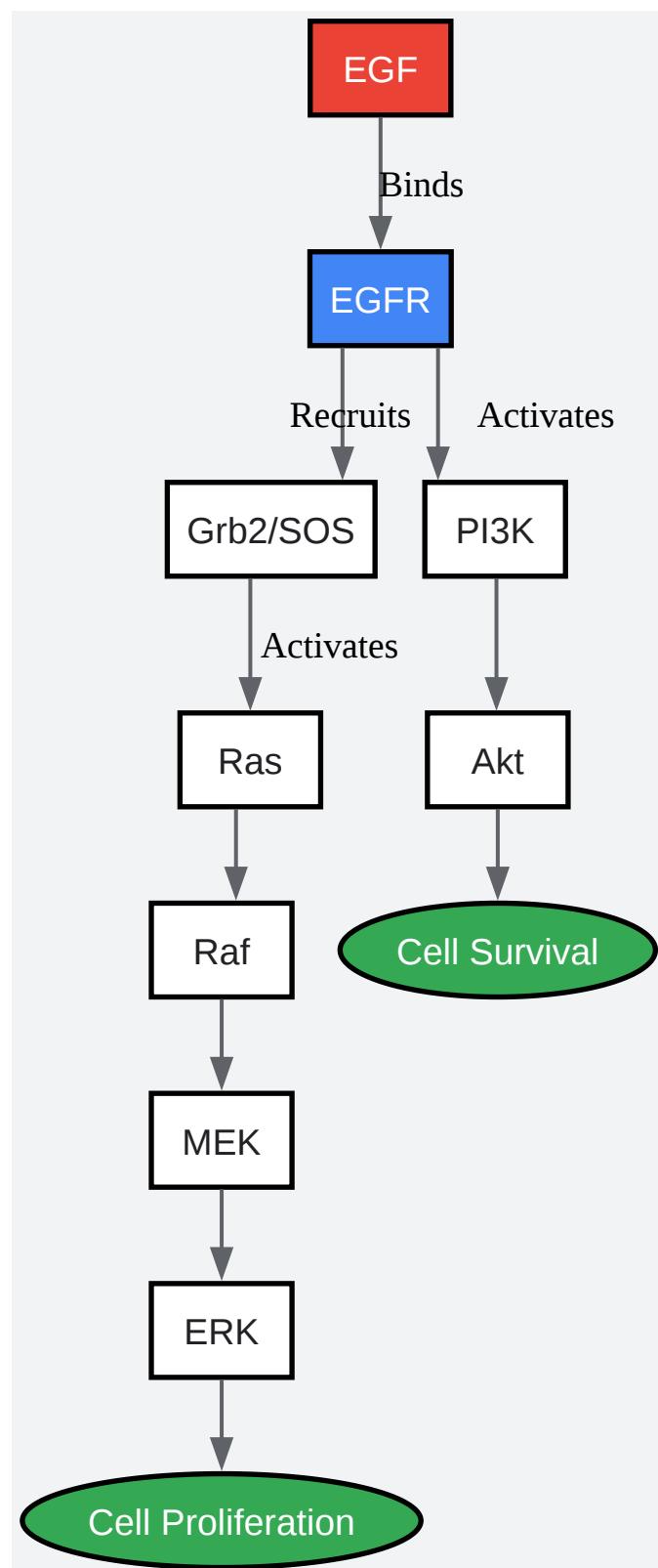


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Caption: Simplified VEGFR-2 signaling pathway.

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Caption: Canonical NF-κB signaling pathway.



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Caption: Simplified EGFR signaling pathway.

Conclusion

Molecular docking is an indispensable tool in the modern drug discovery pipeline for thioquinazolinone-based compounds. By providing detailed insights into the molecular interactions between these ligands and their biological targets, it enables the rational design of more potent and selective inhibitors. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the field, facilitating the discovery and development of novel thioquinazolinone-based therapeutics.

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